Bromous acid

Description

Properties

CAS No. |

37691-27-3 |

|---|---|

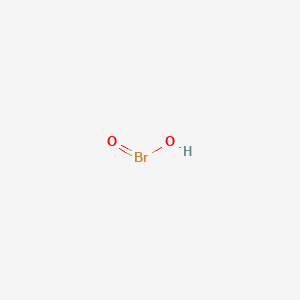

Molecular Formula |

HBrO2 BrHO2 |

Molecular Weight |

112.91 g/mol |

IUPAC Name |

bromous acid |

InChI |

InChI=1S/BrHO2/c2-1-3/h(H,2,3) |

InChI Key |

DKSMCEUSSQTGBK-UHFFFAOYSA-N |

SMILES |

OBr=O |

Canonical SMILES |

OBr=O |

Origin of Product |

United States |

Foundational & Exploratory

Theoretical Prediction of Bromous Acid Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromous acid (HBrO₂) is a reactive oxygen species and a key intermediate in the celebrated Belousov-Zhabotinsky oscillating reaction. Its inherent instability, however, makes experimental characterization challenging, positioning theoretical and computational chemistry as indispensable tools for elucidating its properties and predicting its stability. This guide provides a comprehensive overview of the theoretical approaches used to understand the stability of this compound, with a focus on its decomposition pathways. It is intended to serve as a valuable resource for researchers in various fields, including those in drug development where understanding the behavior of reactive halogen species can be of interest.

Data Presentation: Thermochemical and Kinetic Parameters

The stability of this compound is intrinsically linked to the energetics of its formation and decomposition. Theoretical studies have provided crucial quantitative data on these aspects.

Heats of Formation

The heat of formation (ΔfH°) is a fundamental measure of a molecule's stability. Theoretical calculations have been employed to determine this value for this compound and its isomers.

| Species | Formula | State | Method | ΔfH° (kJ/mol) | Reference |

| This compound | HBrO₂ | aq | Trend Analysis | -33 | [1][2] |

| Bromine Dioxide | BrO₂ | aq | Trend Analysis | 157 | [1][2] |

Note: The estimated aqueous-phase heat of formation for HBrO₂ shows substantial disagreement with calculated gas-phase values, highlighting the significant role of solvation.

Activation Energies for Disproportionation

A primary decomposition pathway for this compound is disproportionation. The activation energy (Ea) for this reaction has been a key focus of both experimental and theoretical investigations. The disproportionation reaction is:

2 HBrO₂ → HOBr + H⁺ + BrO₃⁻

This reaction is found to be second order with respect to this compound concentration.[1]

| Medium | Rate Constant Component | Activation Energy (E‡) (kJ/mol) | ΔS‡ (J/(K·mol)) | Reference |

| HClO₄ | k | 19.0 ± 0.9 | -132 ± 3 | [1][2] |

| H₂SO₄ | k | 23.0 ± 0.5 | -119 ± 1 | [1][2] |

| HClO₄ | k' | 25.8 ± 0.5 | -106 ± 1 | [1][2] |

| H₂SO₄ | k' | 18 ± 3 | -130 ± 11 | [1][2] |

The experimental rate constant has the form k_exp = k + k'[H⁺].[1]

Calculated Molecular Geometries and Vibrational Frequencies

Computational studies have also provided insights into the molecular structure of this compound and its isomers. These parameters are crucial for understanding the molecule's reactivity and for interpreting spectroscopic data.

| Isomer | Parameter | Method | Value | Reference |

| HOBrO | Bond Length (Br-O) | DFT/DN | 1.838 Å | |

| Bond Length (O-H) | DFT/DN | 0.981 Å | ||

| Bond Length (Br=O) | DFT/DN | 1.644 Å | ||

| Bond Angle (H-O-Br) | DFT/DN | 105.0° | ||

| Bond Angle (O-Br=O) | DFT/DN | 111.3° | ||

| HOBrO | Vibrational Frequencies | DFT/DN | 355, 417, 608, 773, 1188, 3624 cm⁻¹ |

Experimental Protocols: A Computational Chemistry Approach

The theoretical prediction of this compound stability relies on sophisticated computational chemistry methods. While specific experimental protocols for the synthesis and isolation of stable this compound are not feasible due to its high reactivity, the following outlines the general computational methodology employed in the cited theoretical studies.

Software and Hardware

-

Software: Quantum chemistry packages such as Gaussian, ORCA, or Q-Chem are commonly used for these types of calculations.

-

Hardware: High-performance computing (HPC) clusters are essential for carrying out the computationally demanding calculations required.

Theoretical Methods

-

Ab initio methods: These methods are based on first principles and do not rely on experimental data. Commonly used ab initio methods for studying this compound include:

-

Møller-Plesset perturbation theory (MP2): This method includes electron correlation effects beyond the Hartree-Fock approximation. The MP2(full) level of theory, which includes all electrons in the correlation treatment, has been used in studies of HBrO₂.

-

Coupled-cluster theory (e.g., CCSD(T)): This is a high-level, accurate method that is often considered the "gold standard" for computational chemistry.

-

-

Density Functional Theory (DFT): DFT methods are computationally less expensive than high-level ab initio methods and can provide accurate results. Various functionals, such as B3LYP, are employed.

Basis Sets

The choice of basis set is crucial for obtaining accurate results. For bromine-containing compounds, basis sets that include polarization and diffuse functions are necessary. A commonly used basis set is 6-311G* or larger.

Geometry Optimization

The first step in any computational study is to find the minimum energy structure of the molecule (and any transition states). This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

Frequency Calculations

Once a stationary point on the potential energy surface is located, a frequency calculation is performed. This serves two purposes:

-

It confirms the nature of the stationary point: a minimum energy structure (reactants, products, intermediates) will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency.

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Solvation Models

To accurately model reactions in solution, the effect of the solvent must be included. Implicit solvation models, such as the Solvation Model based on Density (SMD), are often used to approximate the effect of the solvent without explicitly including solvent molecules.

Transition State Searching

To study reaction mechanisms and calculate activation energies, the geometry of the transition state must be located. This is a more complex task than geometry optimization of stable molecules. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are employed.

Intrinsic Reaction Coordinate (IRC) Calculations

An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is indeed the correct one for the reaction of interest.

Mandatory Visualization

Decomposition Pathways of this compound

The following diagram illustrates the primary decomposition pathway of this compound, which is disproportionation.

General Workflow for Computational Stability Prediction

This diagram outlines the logical steps involved in the theoretical prediction of a molecule's stability and reaction pathways.

Conclusion

The theoretical prediction of this compound stability provides a powerful complement to experimental studies, offering detailed insights into its thermochemistry, kinetics, and decomposition mechanisms. Through the application of high-level ab initio and DFT calculations, researchers can obtain valuable quantitative data that is otherwise difficult to measure. The methodologies outlined in this guide, coupled with the presented data, offer a solid foundation for scientists and professionals to understand and further investigate the complex chemistry of this compound and other reactive halogen species. As computational power and theoretical methods continue to advance, the accuracy and predictive capability of these approaches will undoubtedly play an even more significant role in chemical research and development.

References

Unraveling the Structure of Bromous Acid: An In-depth Technical Guide to Ab Initio Calculations

For Immediate Release

A Comprehensive Computational Analysis of the Molecular Structure of Bromous Acid (HBrO₂) and Its Isomers

This technical guide provides a detailed overview of the application of ab initio quantum chemical methods to elucidate the molecular structure and relative stabilities of this compound (HBrO₂) and its isomers. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes findings from high-level computational studies, presenting key data, methodologies, and a logical workflow for such theoretical investigations.

Executive Summary

This compound (HBrO₂) is a reactive halogen species of significant interest. Understanding its intrinsic molecular properties is crucial for elucidating its role in various chemical and biological systems. Ab initio calculations, which are based on first principles of quantum mechanics, provide a powerful tool for investigating the structures and energetics of such transient molecules. This guide focuses on the results obtained from sophisticated computational methods, including Density Functional Theory (DFT) and Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], to provide a detailed picture of the HBrO₂ potential energy surface.

Molecular Geometry and Isomer Stability

Ab initio calculations have identified several isomers of HBrO₂, with the most stable forms being this compound (HOBrO) and its peroxide counterpart, hypobromous acidperoxide (HOOBr). The geometric parameters of these isomers have been optimized using various levels of theory, revealing distinct structural characteristics.

Table 1: Calculated Geometrical Parameters and Relative Energies of HBrO₂ Isomers

| Isomer | Method/Basis Set | Bond Lengths (Å) | Bond Angles (°) | Dihedral Angles (°) | Relative Energy (kcal/mol) |

| HOBrO | CCSD(T)/aug-cc-pVTZ-PP | H-O: 0.966, O-Br: 1.837, Br=O: 1.637 | H-O-Br: 105.1, O-Br=O: 110.9 | H-O-Br=O: 180.0 (trans) | 0.00 |

| BP/DN | H-O: 0.987, O-Br: 1.954, Br=O: 1.638 | H-O-Br: 103.5, O-Br=O: 111.4 | H-O-Br=O: 180.0 (trans) | 0.00 | |

| pBP/DN | H-O: 0.992, O-Br: 1.956, Br=O: 1.642 | H-O-Br: 103.8, O-Br=O: 111.3 | H-O-Br=O: 180.0 (trans) | 0.00 | |

| HOOBr | CCSD(T)/aug-cc-pVTZ-PP | H-O: 0.969, O-O: 1.458, O-Br: 1.905 | H-O-O: 102.3, O-O-Br: 107.8 | H-O-O-Br: 83.4 | -4.87 |

| BP/DN | H-O: 0.984, O-O: 1.488, O-Br: 1.936 | H-O-O: 100.8, O-O-Br: 107.5 | H-O-O-Br: 81.1 | -5.71 | |

| pBP/DN | H-O: 0.989, O-O: 1.492, O-Br: 1.938 | H-O-O: 101.1, O-O-Br: 107.4 | H-O-O-Br: 81.3 | -5.65 | |

| HBr(O)O | CCSD(T)/aug-cc-pVTZ-PP | H-Br: 1.442, Br-O: 1.948 (avg) | H-Br-O: 93.8 (avg), O-Br-O: 100.4 | - | 43.2 |

| BP/DN | H-Br: 1.449, Br-O: 2.011, Br=O: 1.815 | H-Br-O: 94.0, O-Br=O: 101.9 | H-Br-O=O: 96.0 | 44.5 | |

| pBP/DN | H-Br: 1.455, Br-O: 2.015, Br=O: 1.819 | H-Br-O: 94.1, O-Br=O: 101.8 | H-Br-O=O: 96.1 | 44.3 |

Data synthesized from computational studies. The CCSD(T) method is generally considered to provide more accurate geometries and relative energies.

The data clearly indicates that the peroxide isomer, HOOBr, is the global minimum on the potential energy surface, being more stable than the conventional this compound structure (HOBrO) by approximately 5-6 kcal/mol. The HBr(O)O isomer is significantly less stable.

Experimental and Computational Protocols

The determination of the molecular structure of HBrO₂ and its isomers relies on sophisticated computational chemistry techniques. The following outlines the typical methodologies employed in the cited ab initio studies.

Computational Methods

-

Density Functional Theory (DFT): This approach was used to provide initial geometries and relative energies.

-

Functionals: The Becke exchange functional (B) combined with the Perdew correlation functional (P), and a variation of it (pBP), were utilized.

-

Basis Sets: The DN* and DN** numerical basis sets were employed. These basis sets provide a good balance between computational cost and accuracy for initial structural predictions.

-

-

Coupled-Cluster Theory [CCSD(T)]: For higher accuracy in both geometries and energies, the "gold standard" CCSD(T) method was employed.

-

Methodology: This post-Hartree-Fock method includes single and double excitations iteratively and adds the effect of triple excitations perturbatively, providing a very accurate description of electron correlation.

-

Basis Sets: The augmented correlation-consistent polarized valence triple-zeta basis set (aug-cc-pVTZ) was used for hydrogen and oxygen atoms. For bromine, to account for relativistic effects, the aug-cc-pVTZ-PP basis set with a pseudopotential was used.

-

Geometry Optimization and Frequency Calculations

For each isomer, the molecular geometry was fully optimized without any symmetry constraints to find the stationary points on the potential energy surface. To confirm that the optimized structures correspond to true minima, harmonic vibrational frequency calculations were performed. The absence of imaginary frequencies confirms a local minimum.

Logical Workflow for Ab Initio Molecular Structure Determination

The process of determining the molecular structure of a molecule like HBrO₂ using ab initio methods follows a well-defined logical workflow. This workflow ensures a systematic and rigorous investigation of the potential energy surface.

A Comprehensive Technical Guide to Computational Studies on Bromine Oxoacid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the computational studies conducted on the isomers of bromine oxoacids. Utilizing high-level ab initio and density functional theory (DFT) methods, researchers have characterized the structures, stabilities, and interconversion pathways of these reactive species. This document summarizes key quantitative data, details the computational protocols employed, and visualizes the logical and reaction pathways to offer a comprehensive resource for professionals in chemistry and related fields.

Computational Methodologies and Protocols

The accuracy of computational chemistry is fundamentally dependent on the chosen theoretical method and basis set. The studies on bromine oxoacid isomers have predominantly employed sophisticated, high-accuracy methods to reliably predict their properties.

Key Theoretical Methods

-

Quadratic Configuration Interaction (QCISD): This is a high-level ab initio method that incorporates electron correlation beyond the Hartree-Fock approximation. It is particularly effective for calculating accurate energies and geometries of small molecules. The inclusion of single and double excitations provides a robust description of the electronic structure.

-

Coupled-Cluster with Single and Double and Perturbative Triple Excitations (CCSD(T)): Often referred to as the "gold standard" in quantum chemistry, CCSD(T) provides highly accurate results for systems where single-reference methods are appropriate. It is used to obtain reliable energetics and molecular properties.[1][2]

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, BP, and pBP, offer a computationally less expensive alternative to high-level ab initio methods.[3][4] They are widely used for geometry optimizations and frequency calculations, providing a good balance between accuracy and computational cost.

Basis Sets

The choice of basis set is crucial for obtaining accurate results. In the cited studies, Pople-style basis sets and correlation-consistent basis sets are common:

-

Pople Basis Sets (e.g., 6-311G(2d,2p)): These are versatile and widely used basis sets. The 6-311G designation indicates the number of Gaussian functions used to represent the core and valence orbitals. The (2d,2p) notation signifies the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen), which are essential for describing the anisotropic nature of chemical bonds.[5]

-

Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): Designed to systematically converge towards the complete basis set limit, these sets are ideal for high-accuracy calculations. The 'aug' prefix indicates the addition of diffuse functions, which are crucial for describing anions and weak interactions. For heavy elements like bromine, effective core potentials (ECPs) such as aug-cc-pVTZ-PP are often used to replace the core electrons, reducing computational cost while maintaining accuracy.[1][6]

A typical computational workflow for investigating these isomers is depicted below.

Isomers of Bromous Acid (HBrO₂)

Computational studies have identified three primary isomers for the HBrO₂ molecular formula: HOOBr, HOBrO, and HBrO₂(HBr(O)O).[1] High-level calculations confirm that the peroxide-containing isomer, HOOBr, is the most stable.[7]

Geometric and Energetic Data

The optimized geometries and relative energies of the HBrO₂ isomers have been determined using the CCSD(T) method with an aug-cc-pVTZ(-PP) basis set.[1][6] The data reveals distinct structural differences, particularly in the arrangement of the oxygen atoms.

| Parameter | HOOBr | HOBrO | HBr(O)O |

| Relative Energy (kcal/mol) | 0.0 | < 5.0 | Higher |

| Bond Lengths (Å) | |||

| r(H-O) | ~0.97 | ~0.96 | ~1.36 |

| r(O-O) | ~1.44 | - | - |

| r(O-Br) | ~1.86 | ~1.84 (HO-Br) | ~1.65 (Br=O) |

| r(Br-O) | - | ~1.65 (Br=O) | ~1.80 (Br-O) |

| Vibrational Frequencies (cm⁻¹) | |||

| O-H Stretch | ~3600 | ~3600 | ~1900 |

| O-O Stretch | ~880 | - | - |

| Br=O Stretch | - | ~820 | ~800 |

| (Note: Geometric and frequency values are approximate and collated from multiple computational studies. Relative energy for HBr(O)O is significantly higher, rendering it less stable). |

Isomerization Pathway

The interconversion between the two most stable isomers, HOOBr and HOBrO, has been investigated. A significant energy barrier separates these two species, suggesting that isomerization is not facile.

The high activation energy of 39.4 kcal/mol indicates that the isomerization of the most stable HOOBr isomer to HOBrO is a thermally demanding process and unlikely to occur under typical atmospheric conditions.[2]

Isomers of Bromic Acid (HBrO₃)

For the HBrO₃ formula, computational studies have characterized four isomers: HOBrO₂, HOOOBr, HOOBrO, and the conventional HBrO₃ structure.[5] Unlike the simpler oxoacids, the relative stability ordering can be sensitive to the computational method used. DFT calculations suggest an energy order of HOOOBr < HOBrO₂ < HOOBrO < HBrO₃, while higher-level ab initio studies indicate that HOBrO₂ is the most stable isomer.[4][5]

Geometric and Energetic Data

The structures of the HBrO₃ isomers were optimized at the QCISD/6-311G(2d,2p) level of theory, providing detailed geometric parameters.[5] The relative energies calculated at this level show significant differences in stability among the isomers.

| Parameter | HOBrO₂ | HOOOBr | HOOBrO |

| Relative Energy (kcal/mol) | 0.0 | 10.1 | 14.5 |

| Bond Lengths (Å) | |||

| r(H-O) | 0.960 | 0.963 | 0.962 |

| r(HO-Br) | 1.776 | - | - |

| r(Br=O) | 1.602 | - | - |

| r(O-O) | - | 1.422 | 1.437 |

| r(O-Br) | - | 1.884 | 1.883 |

| Vibrational Frequencies (cm⁻¹) | |||

| O-H Stretch | 3647 | 3634 | 3629 |

| Br=O Sym. Stretch | 823 | - | - |

| Br=O Asym. Stretch | 863 | - | - |

| O-O-O Bend | - | 442 | - |

| O-O-Br Bend | - | - | 405 |

| (Data obtained from QCISD/6-311G(2d,2p) calculations. Relative energies are with respect to the HOBrO₂ minimum).[5] |

Isomerization Pathways

The potential energy surface connecting the peroxide-containing isomers has been explored. The energy barriers for the interconversion between HOOOBr, HOOBrO, and HOBrO₂ are substantial, suggesting that these isomers, once formed, would be kinetically persistent.[5][8]

The calculated energy barriers of 26.7 kcal/mol (for HOOOBr to HOOBrO) and 22.2 kcal/mol (for HOOBrO to HOBrO₂) are large enough to prevent spontaneous isomerization.[5] This indicates that in reactions where these species might be formed, such as the reaction between HO₂ and BrO radicals, they are unlikely to interconvert before reacting or dissociating through other channels.[8]

Hypobromous (HOBr) and Perbromic (HBrO₄) Acids

Computational investigations into the isomerism of hypobromous and perbromic acids are less extensive.

-

Hypothis compound (HOBr): The conventional HOBr structure is the well-established stable form. Theoretical calculations have compared it to the isomeric form HBrO, consistently finding HOBr to be significantly more stable.[4]

-

Perbromic Acid (HBrO₄): Perbromic acid is known to be the least stable of the halogen(VII) oxoacids.[9][10] To date, computational literature has focused on the properties of the tetrahedral HOBrO₃ structure rather than exploring potential, likely highly unstable, peroxide-containing isomers. The focus remains on its synthesis, decomposition, and strong oxidizing properties.[10][11]

Conclusion

Computational chemistry provides indispensable tools for elucidating the complex landscape of bromine oxoacid isomers. High-level ab initio and DFT calculations have successfully characterized multiple stable isomers for HBrO₂ and HBrO₃, revealing their geometric structures, relative stabilities, and vibrational signatures. The calculated high-energy barriers for interconversion suggest that many of these isomers are kinetically stable, even if they are thermodynamically unfavorable compared to the global minimum. This detailed theoretical knowledge is crucial for interpreting experimental observations, understanding atmospheric bromine chemistry, and guiding the development of new chemical processes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The ground and excited states of HBrO2 [HOOBr, HOBrO, and HBr(O)O] and HBrO3 (HOOOBr and HOOBrO) isomers – Alex Brown Lab [alexbrown.chem.ualberta.ca]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Perbromic acid - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

- 11. Page loading... [guidechem.com]

The Emergence of a Fleeting Intermediate: Initial Evidence for Bromous Acid in Reaction Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate dance of chemical reactions, the existence of transient, highly reactive intermediates is often the key to unraveling complex mechanisms. One such elusive species is bromous acid (HBrO₂), a compound that, for many years, was only hypothesized to exist. Its fleeting nature makes direct observation challenging, yet its role as a critical intermediate, particularly in the realm of oscillating chemical reactions, is now well-established. This technical guide delves into the core initial evidence that solidified the position of this compound as a tangible reaction intermediate, focusing on the seminal work in the context of the Belousov-Zhabotinsky (BZ) reaction. We will explore the quantitative data, detailed experimental protocols, and the logical frameworks that led to our current understanding.

The Belousov-Zhabotinsky Reaction: A Window into Complex Dynamics

The story of this compound as an intermediate is inextricably linked with the study of the Belousov-Zhabotinsky (BZ) reaction, a classic example of a nonlinear chemical oscillator. Discovered by Boris Belousov in the 1950s and later studied in detail by Anatol Zhabotinsky, this reaction exhibits periodic changes in the concentration of certain intermediates, leading to visible oscillations in the color of the solution, typically between yellow and colorless when cerium is used as the catalyst.[1] The quest to understand the underlying mechanism of these oscillations provided the fertile ground for the identification of this compound as a key player.

The Field-Körös-Noyes (FKN) Mechanism: A Theoretical Framework

In 1972, Richard J. Field, Endre Körös, and Richard M. Noyes published a detailed mechanism for the BZ reaction, now famously known as the FKN mechanism.[2][3][4][5][6][7][8] This mechanism was a landmark achievement, providing a rational explanation for the observed oscillations. At the heart of the FKN mechanism lies the autocatalytic production of this compound (HBrO₂).

The FKN mechanism breaks down the complex BZ reaction into a series of elementary steps. A simplified version of the core reactions involving this compound is presented below.

Core Reactions of the FKN Mechanism

The FKN mechanism is broadly divided into three main processes:

-

Process A: Consumption of bromide ions and production of bromine.

-

Process B: The autocatalytic production of this compound.

-

Process C: Regeneration of bromide ions.

The autocatalytic nature of Process B, where this compound acts as both a reactant and a product, is the driving force behind the rapid increase in the concentration of the oxidized catalyst (e.g., Ce⁴⁺) and is the cornerstone of the evidence for HBrO₂ as an intermediate.

Quantitative Data from the FKN Mechanism

The FKN mechanism is not merely a qualitative description; it is a quantitative model supported by kinetic data. The rate constants for the elementary reactions were determined through a combination of direct experimental measurements and estimations based on thermodynamic and kinetic constraints.[4]

| Reaction Number | Reaction | Rate Constant (at ~25°C in ~1.5 M H₂SO₄) |

| Process A | ||

| (R1) | BrO₃⁻ + Br⁻ + 2H⁺ → HBrO₂ + HOBr | k₁ ≈ 1.2 M⁻³s⁻¹ |

| (R2) | HBrO₂ + Br⁻ + H⁺ → 2HOBr | k₂ ≈ 3.0 x 10⁶ M⁻²s⁻¹ |

| Process B (Autocatalysis) | ||

| (R3) | BrO₃⁻ + HBrO₂ + H⁺ → 2BrO₂• + H₂O | k₃ ≈ 42 M⁻²s⁻¹ |

| (R4) | BrO₂• + Ce³⁺ + H⁺ → HBrO₂ + Ce⁴⁺ | k₄ ≈ 8.0 x 10³ M⁻²s⁻¹ |

| (R5) | 2HBrO₂ → BrO₃⁻ + HOBr + H⁺ | k₅ ≈ 4.0 x 10⁷ M⁻¹s⁻¹ |

| Process C | ||

| (R6) | Br₂ + CH₂(COOH)₂ → BrCH(COOH)₂ + Br⁻ + H⁺ | k₆ ≈ slow |

Note: The rate constants have been refined over the years by various researchers. The values presented here are representative of the early estimations that supported the FKN model.

The dramatic difference in the rates of these reactions is crucial for the oscillatory behavior. The slow consumption of bromide in Process A eventually triggers the rapid autocatalytic production of this compound in Process B.

Experimental Evidence for this compound

Direct detection of this compound in the BZ reaction mixture is extremely challenging due to its low concentration and high reactivity. Therefore, the initial evidence was largely indirect, relying on the careful design of experiments that could probe the consequences of its existence and reactivity.

The Work of Noszticzius, Gáspár, and Försterling

A key piece of experimental evidence came from the work of Noszticzius, Gáspár, and Försterling in 1984.[9][10] They designed an experiment to determine the "control intermediate" in the BZ reaction, the species responsible for removing the autocatalytic intermediate, HBrO₂. The two main candidates for the control intermediate were bromide ions (Br⁻) and molecular bromine (Br₂).

The experiment focused on measuring the induction period of the Ce⁴⁺ formation in the BZ reaction under different initial conditions. The induction period is the initial phase of the reaction before the rapid, autocatalytic production of Ce⁴⁺ begins.

Experimental Protocol: The Noszticzius-Gáspár-Försterling Experiment

-

Reaction Mixture Preparation: A solution containing sodium bromate (B103136) (NaBrO₃), cerium(III) sulfate (B86663) (Ce₂(SO₄)₃), and sulfuric acid (H₂SO₄) was prepared in a thermostatted reaction vessel.

-

Initiation of the Reaction: The reaction was initiated by adding a solution of malonic acid.

-

Monitoring the Reaction: The concentration of Ce⁴⁺ was monitored spectrophotometrically by measuring the absorbance at a wavelength where Ce⁴⁺ has a strong absorption, typically around 320-400 nm.[11]

-

Perturbation of the System: The experiment was conducted under three different conditions:

-

a) Control: The standard BZ reaction mixture.

-

b) Addition of Bromine (Br₂): A known amount of molecular bromine was added to the initial reaction mixture.

-

c) Addition of Bromine (Br₂) and Hypothis compound (HOBr): Both bromine and hypothis compound were added to the initial mixture. The addition of HOBr shifts the equilibrium of bromine hydrolysis (Br₂ + H₂O ⇌ HOBr + H⁺ + Br⁻) to the left, thereby reducing the concentration of free bromide ions.

-

-

Data Analysis: The induction period for each condition was determined from the absorbance versus time plots.

Results and Interpretation

| Condition | Observation | Interpretation |

| Control | A characteristic induction period was observed. | Baseline for comparison. |

| Addition of Br₂ | The induction period was significantly lengthened. | Both Br₂ and the Br⁻ produced from its hydrolysis can potentially react with HBrO₂, thus inhibiting the autocatalysis. |

| Addition of Br₂ and HOBr | The induction period was restored to a value close to the control experiment. | The added HOBr suppressed the concentration of Br⁻. The fact that the induction period was shortened despite the presence of Br₂ indicated that Br⁻, not Br₂, is the primary species that reacts directly with and consumes HBrO₂. |

This elegant experiment provided strong evidence that bromide ions are the key control species that directly interacts with this compound. This, in turn, supported the crucial role of this compound as the autocatalytic intermediate proposed in the FKN mechanism.

Experimental Methodologies

The study of the BZ reaction and the elucidation of the role of this compound relied on a combination of experimental techniques to monitor the concentrations of various species in the reaction mixture over time.

Potentiometric Measurements

Potentiometry was a crucial tool for continuously monitoring the concentration of bromide ions (Br⁻) and the ratio of the oxidized and reduced forms of the catalyst (e.g., [Ce⁴⁺]/[Ce³⁺]).

Experimental Protocol: Potentiometric Monitoring of the BZ Reaction

-

Electrodes:

-

A bromide-selective electrode was used to measure the concentration of Br⁻ ions.

-

A platinum electrode was used as a redox electrode to measure the potential of the Ce⁴⁺/Ce³⁺ couple, which is related to the ratio of their concentrations.

-

A reference electrode (e.g., a saturated calomel (B162337) electrode or a silver-silver chloride electrode) was used to complete the electrochemical cell.

-

-

Apparatus: The electrodes were immersed in the thermostatted and continuously stirred reaction vessel. The potential differences between the working electrodes and the reference electrode were recorded using a high-impedance voltmeter or a data acquisition system.

-

Procedure:

-

The reaction was initiated by adding one of the reactants (e.g., malonic acid or cerium solution) to the pre-thermostatted mixture of the other components.

-

The potentials were recorded as a function of time, providing a continuous record of the changes in [Br⁻] and the [Ce⁴⁺]/[Ce³⁺] ratio.

-

Spectrophotometric Measurements

Spectrophotometry was used to monitor the concentration of species that absorb light in the UV-visible region, most notably the oxidized form of the cerium catalyst (Ce⁴⁺).

Experimental Protocol: Spectrophotometric Monitoring of the BZ Reaction

-

Apparatus: A UV-visible spectrophotometer equipped with a thermostatted cell holder and a magnetic stirrer was used. A flow-through cell could also be employed for continuous monitoring.

-

Procedure:

-

The reactants were mixed in the spectrophotometer cuvette, and the reaction was initiated.

-

The absorbance at a specific wavelength (e.g., 320 nm for Ce⁴⁺) was recorded as a function of time.

-

According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species, allowing for the quantitative monitoring of its concentration changes.[12]

-

Synthesis of Bromite (B1237846) Salts: Creating a Tangible Link

While this compound is too unstable to be isolated, its conjugate base, the bromite ion (BrO₂⁻), can be stabilized in the form of salts. The ability to synthesize and handle bromite salts provided a crucial link between the theoretical intermediate and a tangible chemical substance.

Experimental Protocol: Synthesis of Sodium Bromite (NaBrO₂) Solution

Caution: Bromine is a hazardous and corrosive substance. This synthesis should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: A reaction kettle equipped with a stirrer is charged with a 15% aqueous solution of sodium hydroxide (B78521) (NaOH).

-

Reaction: The sodium hydroxide solution is cooled to 10-20 °C. While stirring, bromine (Br₂) is slowly added dropwise to the solution over a period of several hours.

-

Reaction Equation: 2NaOH + Br₂ → NaBrO₂ + NaBr + H₂O

-

Reaction Control: The temperature is maintained in the range of 10-20 °C throughout the addition of bromine.

-

Completion and Filtration: After the addition of bromine is complete, the mixture is stirred for an additional period to ensure the reaction goes to completion. The resulting solution contains sodium bromite and sodium bromide. The solution can be used directly or further purified.[12][13][14]

Visualizing the Core Concepts

To better illustrate the relationships and workflows described, the following diagrams are provided in the DOT language for Graphviz.

Caption: Core reaction pathways of the FKN mechanism.

Caption: Experimental workflows for monitoring the BZ reaction.

Conclusion

The initial evidence for this compound as a reaction intermediate was a triumph of indirect deduction and careful experimental design. The theoretical framework provided by the FKN mechanism, which placed HBrO₂ at the center of the autocatalytic cycle in the Belousov-Zhabotinsky reaction, was substantiated by kinetic data and elegant experiments like that of Noszticzius and his colleagues. While direct observation of this ephemeral species remained elusive for some time, the convergence of theoretical modeling and indirect experimental evidence provided a compelling case for its existence and critical role. This foundational work not only unraveled the mystery of a fascinating oscillating reaction but also underscored the power of mechanistic studies in chemistry, paving the way for further exploration of complex reaction networks in chemical and biological systems.

References

- 1. Lu Le Laboratory: BZ Reaction - Oscillating Reaction - Physical Chemistry [lulelaboratory.blogspot.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oscillations in chemical systems. II. Thorough analysis of temporal oscillation in the bromate-cerium-malonic acid system | Semantic Scholar [semanticscholar.org]

- 4. garfield.chem.elte.hu [garfield.chem.elte.hu]

- 5. Field, R.T., Körös, E. and Noyes, R.M. (1972) Oscillation in Chemical System. II. Thorough Analysis of Temporal Oscillation in the Bromate-Cerium-Malonic Acid System. Journal of the American Chemical Society, 94, 8649-8664. - References - Scientific Research Publishing [scirp.org]

- 6. Field, R.J., Koros, E. and Noyes, R.M. (1972) Oscillations in Chemical Systems. 2. Thorough Analysis of Temporal Oscillation in Bromate-Cerium-Malonic Acid System. Journal of the American Chemical Society, 94, 8649-8664. - References - Scientific Research Publishing [scirp.org]

- 7. ias.ac.in [ias.ac.in]

- 8. scholar.rose-hulman.edu [scholar.rose-hulman.edu]

- 9. neurophysics.ucsd.edu [neurophysics.ucsd.edu]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. CN102701155A - Preparation method of sodium bromite water solution - Google Patents [patents.google.com]

- 13. bloomtechz.com [bloomtechz.com]

- 14. Preparation and application of sodium bromide [sawaint.com]

Spectroscopic Identification of Aqueous Bromous Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromous acid (HBrO₂) is a highly reactive and unstable bromine oxoacid that plays a critical role as an intermediate in various chemical reactions, most notably the Belousov-Zhabotinsky (BZ) oscillating reaction. Due to its transient nature in aqueous solutions, the direct spectroscopic identification of HBrO₂ is exceptionally challenging. This guide provides a comprehensive overview of the theoretical and indirect experimental methods for the spectroscopic identification of aqueous this compound. It details the theoretical predictions of its spectroscopic signatures, experimental protocols for its in-situ generation, and the kinetic analysis required to infer its presence and concentration. This document is intended to serve as a technical resource for researchers in chemistry, life sciences, and drug development who are interested in the study of this elusive species.

Theoretical Spectroscopic Characterization of this compound

Given the instability of this compound, theoretical calculations are paramount in predicting its spectroscopic properties. Ab initio and Density Functional Theory (DFT) calculations provide insights into the vibrational and electronic properties of the HBrO₂ molecule.

Predicted Vibrational Frequencies (Raman Spectroscopy)

Theoretical calculations of the vibrational frequencies of HBrO₂ isomers have been performed. These calculations are crucial for predicting the Raman shifts expected for this molecule. The primary vibrational modes of interest involve the O-Br-O bending and stretching, and the O-H bending. While experimental verification in the aqueous phase is lacking, the calculated frequencies provide a starting point for identifying potential Raman signals of HBrO₂ in a complex mixture.

Predicted Electronic Transitions (UV-Vis Spectroscopy)

The UV-Visible absorption spectrum of a molecule is determined by its electronic transitions. For this compound, theoretical models can predict the energies of these transitions. It is expected that HBrO₂ would exhibit absorption in the UV region. However, due to the presence of multiple other bromine species with strong UV absorption in any solution containing HBrO₂, isolating the specific absorption bands of HBrO₂ is a significant challenge.

Experimental Protocols for Indirect Spectroscopic Identification

The spectroscopic identification of aqueous HBrO₂ relies on generating it in situ and observing its effects on the reaction system. Stopped-flow spectroscopy is the primary technique for such investigations.

Stopped-Flow Spectroscopy

Principle: Stopped-flow spectroscopy is a rapid mixing technique that allows for the monitoring of fast chemical reactions in solution.[1] Two or more reactant solutions are rapidly mixed, and the reaction progress is followed by a spectroscopic probe (typically UV-Vis absorbance or fluorescence) with millisecond time resolution.[1] This technique is ideal for studying the kinetics of reactions involving transient intermediates like this compound.

Experimental Protocol: Study of the Bromate-Bromide Reaction

The reaction between bromate (B103136) (BrO₃⁻) and bromide (Br⁻) in acidic solution is a classic example of a reaction that proceeds through a this compound intermediate.

-

Reagent Preparation:

-

Solution A: Prepare a solution of sodium bromate (NaBrO₃) and a pH buffer (e.g., acetate (B1210297) buffer) in deionized water.

-

Solution B: Prepare a solution of sodium bromide (NaBr) in deionized water with the same buffer concentration as Solution A.

-

All solutions should be brought to a constant temperature before the experiment.

-

-

Stopped-Flow Instrument Setup:

-

The stopped-flow instrument should be equipped with a UV-Vis spectrophotometer.

-

Set the spectrophotometer to monitor the absorbance at a wavelength where a product or a long-lived intermediate absorbs, for instance, at the isosbestic point of Br₂/Br₃⁻ (around 446 nm) to follow the overall reaction progress.[2][3]

-

-

Data Acquisition:

-

Load Solution A and Solution B into the two driving syringes of the stopped-flow apparatus.

-

Initiate the reaction by rapidly mixing the two solutions. The instrument will automatically stop the flow and start recording the absorbance as a function of time.

-

Collect data for a sufficient duration to observe the complete reaction profile.

-

-

Kinetic Analysis:

-

The resulting kinetic trace (absorbance vs. time) is then fitted to a kinetic model that includes the elementary steps involving the formation and consumption of HBrO₂.

-

By fitting the experimental data to the model, the rate constants for the reactions involving HBrO₂ can be determined, and its transient concentration profile can be simulated.

-

The Belousov-Zhabotinsky (BZ) Reaction

The BZ reaction is a complex oscillating chemical reaction that involves the oxidation of an organic substrate (e.g., malonic acid) by bromate in the presence of a metal catalyst (e.g., cerium or ferroin).[4][5] this compound is a key intermediate that drives the autocatalytic cycle of the reaction.

Experimental Protocol: Monitoring the BZ Reaction

-

Reagent Preparation:

-

Prepare separate stock solutions of sodium bromate, malonic acid, sodium bromide, sulfuric acid, and the catalyst (e.g., cerium(IV) sulfate (B86663) or ferroin).

-

The concentrations of the reactants need to be carefully chosen to ensure oscillatory behavior.

-

-

Reaction Setup:

-

In a beaker with a magnetic stirrer, combine the sulfuric acid, malonic acid, and sodium bromide solutions.

-

Add the catalyst solution.

-

Initiate the reaction by adding the sodium bromate solution.

-

-

Spectroscopic Monitoring:

-

The reaction can be monitored using a standard UV-Vis spectrophotometer by observing the absorbance changes of the catalyst. For the cerium-catalyzed reaction, the oscillation between Ce(III) and Ce(IV) can be followed by monitoring the absorbance of Ce(IV) at around 320 nm.[4] For the ferroin-catalyzed reaction, the color change from red (Fe(II)) to blue (Fe(III)) can be monitored in the visible region.

-

-

Data Analysis:

-

The oscillatory trace of the catalyst's absorbance is a direct reflection of the underlying reaction mechanism, which is controlled by the concentration of HBrO₂.

-

Detailed kinetic models of the BZ reaction, such as the FKN mechanism or the Oregonator model, can be used to simulate the concentration profiles of all species, including HBrO₂.[5][6] By comparing the simulated and experimental oscillations of the catalyst, the behavior of the HBrO₂ intermediate can be inferred.

-

Quantitative Data Summary

The following tables summarize the key spectroscopic data for this compound (theoretical) and other relevant bromine species that may be present in solution.

Table 1: Theoretical Spectroscopic Data for Aqueous this compound (HBrO₂) and Related Species

| Species | Technique | Predicted Wavelength / Wavenumber | Notes |

| HBrO₂ | Raman | Calculated vibrational frequencies | Dependent on the theoretical model used. Key modes are O-Br-O bend and stretch, and O-H bend. |

| HBrO₂ | UV-Vis | Predicted in the UV region | Specific λmax and ε are not well-established experimentally. |

| HOBr | UV-Vis | ~260 nm, ~329 nm (as OBr⁻) | Absorption is pH-dependent.[7] |

| Br₂ | UV-Vis | ~390-446 nm | Absorption maximum can be influenced by the solvent.[8] |

| Br₃⁻ | UV-Vis | ~266-270 nm | Strong absorption band.[7] |

| BrO₃⁻ | UV-Vis | Weak absorption in the deep UV | Generally does not interfere in the near-UV and visible regions. |

| Br⁻ | UV-Vis / Raman | No significant absorption/signal | Spectroscopically inactive in the typical range of interest. |

Table 2: Experimental Spectroscopic Data for Interfering Bromine Species in Aqueous Solution

| Species | Technique | λmax / Wavenumber (cm⁻¹) | Molar Absorptivity (ε) / Relative Intensity | Reference |

| Br₂ (aq) | UV-Vis | ~390 nm | ~170 M⁻¹cm⁻¹ | [8] |

| Br₂ (aq) | Raman | ~312 cm⁻¹ | Strong | [9] |

| Br₃⁻ (aq) | UV-Vis | ~266 nm | ~40,000 M⁻¹cm⁻¹ | [7] |

| HOBr (aq) | UV-Vis | ~260 nm | ~100 M⁻¹cm⁻¹ | [7] |

| OBr⁻ (aq) | UV-Vis | ~329 nm | ~340 M⁻¹cm⁻¹ | [7] |

Conclusion

The spectroscopic identification of aqueous this compound is a formidable task due to its inherent instability. Direct observation of its UV-Vis or Raman spectrum in solution has not been definitively reported. However, a combination of theoretical calculations and indirect experimental methods provides a robust framework for its characterization. Theoretical predictions of its vibrational and electronic spectra serve as a guide for experimental design. The use of stopped-flow spectroscopy to monitor reactions where HBrO₂ is a key intermediate, coupled with sophisticated kinetic modeling, allows for the inference of its concentration profile and reactivity. The Belousov-Zhabotinsky reaction offers a well-established system for the in-situ generation and study of HBrO₂ dynamics. A thorough understanding of the spectroscopic properties of other bromine species is essential for deconvoluting complex spectra and isolating the contribution of this compound. This guide provides the necessary theoretical background, experimental protocols, and data for researchers to pursue the challenging but rewarding task of identifying and characterizing aqueous this compound.

References

- 1. biologic.net [biologic.net]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. [PDF] Video-Based Kinetic Analysis of Period Variations and Oscillation Patterns in the Ce/Fe-Catalyzed Four-Color Belousov–Zhabotinsky Oscillating Reaction | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Belousov-Zhabotinsky reaction - Scholarpedia [scholarpedia.org]

- 6. scholar.rose-hulman.edu [scholar.rose-hulman.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

determination of bromous acid acid dissociation constant (pKa)

An In-depth Technical Guide on the Determination of the Acid Dissociation Constant (pKa) of Bromous Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (HBrO₂) is a reactive halogen oxoacid that, due to its instability, exists primarily as a transient intermediate in various chemical reactions.[1] It is a key species in the Belousov-Zhabotinsky oscillating reaction and in the disproportionation of bromite (B1237846) ions.[1] The acid dissociation constant (pKa) of this compound is a critical physicochemical parameter that governs its reactivity, stability, and the relative concentrations of the protonated acid (HBrO₂) and its conjugate base, the bromite ion (BrO₂⁻), in solutions of varying pH. Understanding this equilibrium is fundamental for professionals in chemical kinetics, environmental science, and drug development, where halogen chemistry plays a vital role. This guide provides a comprehensive overview of the experimental methods used to determine the pKa of this unstable acid, presents the reported quantitative data, and illustrates the associated chemical principles and workflows.

Quantitative Data Summary

The inherent instability of this compound makes direct pKa measurement challenging. Consequently, values reported in the literature are derived from indirect methods, primarily kinetic studies. The table below summarizes the experimentally determined pKa values for this compound.

| pKa Value | Temperature (°C) | Ionic Strength (M) | Method of Determination |

| 6.25 | Not Specified | Not Specified | Kinetic analysis of bromite decomposition |

| 3.43 ± 0.05 | 25 | 0.06 | Kinetic analysis of the sodium bromite and potassium iodide reaction |

Table 1: Reported Acid Dissociation Constants (pKa) for this compound (HBrO₂).[1]

Experimental Protocols

Due to the rapid decomposition of this compound in acidic solutions, its pKa cannot be reliably determined by standard methods like potentiometric or spectrophotometric titration without specialized equipment.[1][2][3] The established values have been derived from kinetic investigations where the reaction rate is dependent on the pH and, therefore, on the concentration of either HBrO₂ or BrO₂⁻.

Kinetic Analysis of Bromite Decomposition

This method estimates the pKa by observing the rate at which bromite ions decompose under varying pH conditions. The rate of decomposition is functionally dependent on the concentration of hydrogen ions, which allows for the pKa to be inferred.

Experimental Methodology:

-

Solution Preparation: A series of buffered solutions covering a range of pH values is prepared. A solution of a stable bromite salt (e.g., Sodium Bromite, NaBrO₂) is also prepared.

-

Kinetic Runs: The decomposition of bromite is initiated by introducing the sodium bromite solution into the different pH-buffered solutions. The temperature and ionic strength are maintained at constant values throughout the series of experiments.

-

Rate Measurement: The initial rate of the decomposition reaction is measured for each pH value. This is typically achieved by monitoring the change in concentration of a reactant or product over a short period using spectrophotometry.

-

Data Analysis: The logarithm of the initial reaction velocity is plotted against the pH of the solution. The resulting plot is analyzed to determine the relationship between the reaction rate and the hydrogen ion concentration. From this relationship, the acid dissociation constant can be estimated.[1] A pKa of 6.25 was determined using this methodology.[1]

Kinetic Analysis of the Bromite-Iodide Reaction

This method is based on measuring the initial velocity of the reaction between sodium bromite and potassium iodide across a wide pH range. The reaction rate's dependence on the proton concentration is used to calculate the dissociation constant.

Experimental Methodology:

-

Reagent Preparation: Standardized solutions of sodium bromite (NaBrO₂), potassium iodide (KI), and a series of buffers (e.g., phosphate, acetate) are prepared to maintain a constant pH for each experimental run, typically spanning a range from 2.9 to 8.0.[1]

-

Reaction Conditions: The experiments are conducted at a constant temperature (e.g., 25 °C) and constant ionic strength (e.g., 0.06 M, maintained with an inert salt like NaClO₄).[1]

-

Rate Determination: The reaction is initiated by mixing the reactants. The initial rate of the reaction is determined by monitoring the formation of a product (e.g., iodine) or the consumption of a reactant using a suitable analytical technique, such as stopped-flow spectrophotometry, which is ideal for measuring rapid reaction kinetics.

-

pKa Calculation: The reaction rate shows a first-order dependence on the hydrogen ion concentration [H⁺] in the pH range of 4.5 to 8.0.[1] By analyzing the pH-rate profile, the acid dissociation constant (Ka) can be calculated. This method yielded a Ka value of (3.7±0.9)×10⁻⁴ M, which corresponds to a pKa of 3.43±0.05.[1]

Visualizations

Diagrams are provided below to illustrate the fundamental equilibrium and a general workflow applicable to the kinetic determination of pKa.

Caption: Dissociation equilibrium of this compound in aqueous solution.

Caption: Generalized experimental workflow for kinetic determination of pKa.

References

An In-depth Technical Guide on the Thermodynamic Properties of Bromous Acid in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermodynamic properties of bromous acid (HBrO₂) in aqueous solution. Due to its inherent instability, direct experimental determination of all its thermodynamic parameters remains a challenge. Consequently, much of the available data is derived from kinetic studies and theoretical estimations. This document collates the existing quantitative data, outlines relevant experimental methodologies, and presents key reaction pathways.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of this compound are crucial for understanding its role as a reactive intermediate in various chemical systems, including the well-known Belousov-Zhabotinsky oscillating reaction. The following table summarizes the key thermodynamic parameters for aqueous this compound. It is important to note that some of these values are estimates and should be used with an understanding of their origin.

| Thermodynamic Property | Symbol | Value | Notes |

| Enthalpy of Formation (aqueous) | ΔH°f(aq) | -33 kJ/mol | Estimated value based on trend analysis with other halogen oxoacids. |

| Acid Dissociation Constant | Ka | (3.7 ± 0.9) × 10-4 M | Determined from kinetic data of the reaction between sodium bromite (B1237846) and potassium iodide at 25 °C and an ionic strength of 0.06 M.[1] |

| pKa | pKa | 3.43 ± 0.05 | Derived from the Ka value.[1] An earlier estimation based on bromite decomposition kinetics suggested a pKa of 6.25.[1] |

| Gibbs Free Energy of Formation (aqueous) | ΔG°f(aq) | Not directly available | Due to the instability of this compound, direct experimental determination is challenging. |

| Standard Molar Entropy (aqueous) | S°(aq) | Not directly available | Values for related species such as the bromide ion (Br⁻) are known (82 J·mol⁻¹·K⁻¹). |

Experimental Protocols

The determination of the thermodynamic properties of an unstable species like this compound requires specialized experimental techniques. The following sections outline the general methodologies that have been employed or are applicable.

Determination of the Acid Dissociation Constant (pKa) via Kinetic Studies

The pKa of this compound has been determined by studying the kinetics of reactions involving the bromite ion (BrO₂⁻), the conjugate base of this compound.

Methodology:

-

Reaction Setup: The rate of a reaction where the protonation of the bromite ion influences the overall reaction rate is monitored. For instance, the reaction between sodium bromite and potassium iodide has been used.[1]

-

pH Control: The reaction is carried out in a series of buffered solutions with a range of known pH values.

-

Rate Measurement: The initial rate of the reaction is measured at each pH. This can be achieved using techniques like stopped-flow spectrophotometry to monitor the change in absorbance of a reactant or product over a short period.

-

Data Analysis: The logarithm of the initial reaction velocity is plotted against the pH of the solution. The shape of this plot, particularly any inflection points, can be related to the pKa of the acid. A first-order dependence of the reaction rate on the hydrogen ion concentration in a specific pH range is indicative of the protonation equilibrium.[1]

Estimation of Enthalpy of Formation (ΔH°f)

Direct calorimetric measurement of the enthalpy of formation of this compound is difficult due to its instability. Therefore, estimation methods are employed.

Methodology:

-

Trend Analysis: The enthalpy of formation of aqueous this compound has been estimated by analyzing the trends in the known enthalpies of formation of other aqueous halogen oxoacids (e.g., HOCl, HClO₂, HClO₃ and HOBr, HBrO₃).[2]

-

Assumption: The estimation assumes that the enthalpy of formation of HBrO₂(aq) lies between that of hypothis compound (HOBr(aq)) and bromic acid (HBrO₃(aq)) in a manner analogous to the relationship observed for the corresponding chlorous species.[2]

Key Reaction Pathway: Disproportionation of this compound

A defining characteristic of this compound in solution is its propensity to undergo disproportionation, a reaction where it is simultaneously oxidized and reduced. This reaction is a cornerstone of the mechanism of the Belousov-Zhabotinsky oscillating reaction.

The overall disproportionation reaction is:

2 HBrO₂(aq) → HOBr(aq) + HBrO₃(aq)

This reaction proceeds through a complex mechanism, with the rate-limiting step believed to be the formation of a hydrated anhydride (B1165640) intermediate.

The logical flow for the experimental determination of the pKa of this compound using kinetic data can be visualized as follows:

References

An In-depth Technical Guide on the Standard Gibbs Free Energy of Formation for Bromous Acid (HBrO₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of bromous acid (HBrO₂), with a particular focus on its standard Gibbs free energy of formation. Due to the inherent instability of HBrO₂, direct experimental determination of its thermodynamic parameters is challenging. Consequently, the available data are primarily derived from estimations based on electrochemical measurements, disproportionation equilibria, and theoretical calculations. This document collates the existing data, outlines the probable experimental approaches for their determination, and situates the chemistry of HBrO₂ within the context of a significant oscillating chemical reaction.

Quantitative Thermodynamic Data

The thermodynamic parameters for aqueous this compound (HBrO₂) are summarized in the table below. It is critical to note that these values are estimations, as pure HBrO₂ has not been isolated.

| Thermodynamic Parameter | Symbol | Estimated Value | Units |

| Standard Gibbs Free Energy of Formation (aqueous) | ΔGf°(aq) | -95 | kJ/mol |

| Standard Enthalpy of Formation (aqueous) | ΔHf°(aq) | -33 | kJ/mol |

Note: The standard state is defined as 298.15 K (25 °C) and 1 bar.

Experimental Protocols for Thermodynamic Data Estimation

While a specific, detailed experimental protocol for the determination of the standard Gibbs free energy of formation of HBrO₂ is not available in the literature due to its instability, the estimated values are based on well-established electrochemical and kinetic methods. The following outlines the principles of the likely experimental approaches.

1. Electrochemical Measurements

This method involves the use of electrochemical cells to determine the standard potential (E°) of a reaction involving the species of interest. The standard Gibbs free energy change (ΔG°) for the reaction is then calculated using the following equation:

ΔG° = -nFE°

where:

-

n is the number of moles of electrons transferred in the reaction.

-

F is the Faraday constant (96485 C/mol).

-

E° is the standard cell potential.

The standard Gibbs free energy of formation of HBrO₂ can then be derived by applying Hess's law, using the known ΔGf° values of the other reactants and products in the electrochemical reaction.

-

Experimental Workflow:

-

Construct an electrochemical cell where one half-cell involves a reaction with HBrO₂.

-

Measure the cell potential under standard conditions (or extrapolate to standard conditions).

-

Calculate the standard cell potential (E°).

-

Use the relationship ΔG° = -nFE° to find the standard Gibbs free energy change for the overall reaction.

-

Calculate the ΔGf° for HBrO₂ using the known ΔGf° values of other species in the reaction.

-

2. Disproportionation Equilibria

This compound is known to be an intermediate in the disproportionation of hypobromite. By studying the kinetics and equilibrium of reactions involving the formation and consumption of HBrO₂, it is possible to estimate its thermodynamic properties. For instance, the disproportionation of HBrO₂ itself into hypothis compound (HBrO) and bromic acid (HBrO₃) can be studied:

2HBrO₂(aq) ⇌ HBrO(aq) + HBrO₃(aq)

The equilibrium constant (K) for this reaction can be determined by measuring the concentrations of the species at equilibrium. The standard Gibbs free energy change for this reaction can then be calculated:

ΔG° = -RTlnK

where:

-

R is the ideal gas constant (8.314 J/mol·K).

-

T is the temperature in Kelvin.

-

K is the equilibrium constant.

From the ΔG° of this reaction and the known ΔGf° values for HBrO and HBrO₃, the ΔGf° for HBrO₂ can be estimated.

-

Experimental Workflow:

-

Generate HBrO₂ in solution, for example, by the reaction of a bromite (B1237846) salt with a weak acid.

-

Monitor the concentrations of HBrO₂, HBrO, and HBrO₃ over time until equilibrium is reached, often using spectroscopic methods.

-

Determine the equilibrium constant (K) from the equilibrium concentrations.

-

Calculate the standard Gibbs free energy change (ΔG°) for the disproportionation reaction.

-

Calculate the ΔGf° for HBrO₂ using known thermodynamic data for the other species.

-

Involvement of HBrO₂ in the Belousov-Zhabotinsky Reaction

This compound is a crucial intermediate in the Belousov-Zhabotinsky (BZ) reaction, a well-known example of a nonlinear chemical oscillator. The complex mechanism of the BZ reaction involves a series of feedback loops, and the concentration of HBrO₂ plays a key role in the oscillations. The Field-Körös-Noyes (FKN) mechanism provides a detailed description of the BZ reaction. Below is a diagram illustrating the central role of HBrO₂ in this reaction network.

Caption: Key reaction pathways involving HBrO₂ in the Belousov-Zhabotinsky reaction.

The diagram above illustrates the central role of this compound (HBrO₂) in the autocatalytic and inhibitory steps of the Belousov-Zhabotinsky reaction. The interplay between the production and consumption of HBrO₂ and bromide ions (Br⁻) drives the characteristic oscillations.

This technical guide provides the most current understanding of the standard Gibbs free energy of formation of HBrO₂ and its chemical context. As computational chemistry methods advance, more accurate theoretical values for the thermodynamic properties of such unstable species are expected to become available, providing valuable data for researchers in various fields of chemistry and drug development.

electronic structure and bonding in bromous acid

An In-depth Technical Guide on the Electronic Structure and Bonding in Bromous Acid (HBrO₂)

Introduction

This compound (HBrO₂) is a bromine oxoacid where bromine exists in the +3 oxidation state.[1] It is a highly unstable compound, primarily encountered as a transient species in aqueous solutions.[2][3] Despite its instability, HBrO₂ is a crucial intermediate in various chemical systems, most notably in the Belousov-Zhabotinsky oscillating reaction, a classic example of non-linear chemical dynamics.[1] Its fleeting existence makes direct experimental characterization challenging, necessitating a combination of in-situ generation, rapid spectroscopic techniques, and computational modeling to elucidate its structural and electronic properties. This guide provides a comprehensive overview of the electronic structure, bonding, and key physicochemical properties of this compound.

Electronic Structure and Bonding

The electronic arrangement and bonding in this compound can be described through a hierarchical application of bonding theories, from the simple Lewis structure to more complex hybridization and molecular orbital theories.

Lewis Structure

To construct the Lewis structure for HBrO₂, we first sum the valence electrons: 1 (from H) + 7 (from Br) + 2 × 6 (from O) = 20 valence electrons.[4][5] Bromine, being the least electronegative atom (besides hydrogen), serves as the central atom. The hydrogen atom is bonded to one of the oxygen atoms, a common feature for oxoacids. The most stable Lewis structure that minimizes formal charges places a single bond between the bromine and the hydroxyl (-OH) group and a double bond between the bromine and the terminal oxygen atom. This arrangement satisfies the octet rule for the oxygen atoms and results in zero formal charges for all atoms.

The predominant resonance structure is O=Br-OH, with two lone pairs on the bromine atom, two on the terminal oxygen, and two on the hydroxyl oxygen.

VSEPR Theory and Molecular Geometry

The Valence Shell Electron Pair Repulsion (VSEPR) theory is used to predict the molecular geometry around the central bromine atom. In the HBrO₂ molecule, the bromine atom is surrounded by four electron domains:

-

One single bond to the hydroxyl oxygen.

-

One double bond to the terminal oxygen (counted as a single domain).

-

Two lone pairs of electrons.

With four electron domains, the electron geometry is approximately tetrahedral. However, the presence of two lone pairs results in a bent or V-shaped molecular geometry with respect to the atoms (O-Br-O).[4][6] This bent shape leads to an asymmetrical distribution of charge, making this compound a polar molecule.[6] Computational studies have identified several isomers, with the most stable conformation being a non-planar structure.[1][2]

Hybridization

Based on the tetrahedral electron geometry predicted by VSEPR theory, the central bromine atom in this compound undergoes sp³ hybridization .[1][6][7] One s-orbital and three p-orbitals of the bromine atom combine to form four sp³ hybrid orbitals. Two of these hybrid orbitals are occupied by lone pairs of electrons, while the other two form sigma (σ) bonds with the oxygen atoms. The oxygen atom of the hydroxyl group is also sp³ hybridized.

Molecular Orbital (MO) Theory

A molecular orbital approach provides a more detailed description of the bonding. The Br-O sigma (σ) bonds are formed by the overlap of the sp³ hybrid orbitals of bromine with the sp³ orbitals of the hydroxyl oxygen and the p-orbital of the terminal oxygen. The pi (π) bond in the Br=O double bond arises from the side-on overlap of a bromine d-orbital and an oxygen p-orbital. Advanced computational calculations suggest that the electronic structure involves delocalized molecular orbitals spread across the O-Br-O framework, rather than localized bonds involving d-orbitals.[4]

Quantitative Data Summary

The physicochemical properties of this compound have been determined through a combination of experimental measurements and computational studies. Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | HBrO₂ | [1][2] |

| Molar Mass | 112.911 g/mol | [2] |

| pKa (at 25 °C) | 3.43 ± 0.05 | [1][2][3] |

| Molecular Geometry | Bent (V-shaped) | [3][4][6] |

| H-O-Br Bond Angle | 106.1° | [1][2][3] |

| Br-O Bond Length | ~1.85 Å | [1] |

| Dihedral Angle (H-O-Br-O) | 74.2° (most stable isomer) | [1][2] |

| Br-O Bond Energy | ~201 kJ/mol | [1] |

| Dipole Moment | ~2.1 D | [1] |

| Standard Heat of Formation (ΔHf°(aq)) | -33 kJ/mol | [8][9] |

| UV-Vis Absorption Maxima | 260 nm (ε = 350 M⁻¹cm⁻¹), 340 nm (ε = 120 M⁻¹cm⁻¹) | [1] |

| Raman Spectroscopy Bands | 830 cm⁻¹ (Br-O stretch), 340 cm⁻¹ (Br-OH bend) | [1] |

| Standard Reduction Potentials | E°(BrO₂⁻/BrO⁻) = +1.33 V, E°(BrO₂⁻/Br⁻) = +1.47 V | [1] |

Experimental and Computational Protocols

Due to its inherent instability, this compound is not isolated as a pure substance but is instead generated in situ for study.

Synthesis Protocols

Several methods are employed to produce this compound in aqueous solutions for experimental investigation:

-

Oxidation of Hypothis compound: This is a common and direct method where hypothis compound (HBrO) is oxidized by hypochlorous acid (HClO) under controlled pH conditions (typically between 4 and 6).[1][3][10]

-

Reaction: HBrO + HClO → HBrO₂ + HCl

-

-

Syn-proportionation Reaction: The reaction between bromic acid (HBrO₃) and hydrobromic acid (HBr) can be used to generate HBrO₂.[2][10]

-

Reaction: 2 HBrO₃ + HBr → 3 HBrO₂

-

-

Disproportionation of Hypothis compound: In this reaction, two molecules of hypothis compound react to form this compound and hydrobromic acid.[2][10]

-

Reaction: 2 HBrO → HBrO₂ + HBr

-

Analytical and Characterization Protocols

The transient nature of HBrO₂ requires rapid and sensitive analytical techniques for its identification and quantification.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used for the quantitative determination of HBrO₂ in solution.[1] The molecule exhibits characteristic absorption maxima at 260 nm and 340 nm.[1] By monitoring the absorbance at these wavelengths, its concentration and reaction kinetics can be studied.

-

Raman Spectroscopy: Raman spectroscopy provides structural information by detecting vibrational modes. For HBrO₂, distinctive bands are observed at 830 cm⁻¹ (attributed to the Br-O stretch) and 340 cm⁻¹ (attributed to the Br-OH bend), which help confirm its molecular structure.[1]

-

Kinetic Studies: The acid dissociation constant (pKa) of this compound was determined by studying the initial velocity of the reaction between sodium bromite (B1237846) and potassium iodide over a pH range of 2.9 to 8.0.[2] The rate of reaction is dependent on the concentration of H⁺, allowing for the calculation of Ka.[2]

Computational Chemistry Protocols

-

Ab Initio Methods: High-level computational methods are used to model the properties of this compound.[8][11] These studies involve optimizing the molecular geometry to find the most stable conformations (isomers) and calculating properties such as bond lengths, bond angles, vibrational frequencies, and relative energetics.[8] These theoretical calculations provide valuable insights that complement the limited experimental data available for this unstable molecule.

Visualization of Bonding Concepts

The logical progression from the basic electron count to the final molecular geometry and hybridization of this compound can be visualized as a workflow.

Caption: Logical flow from valence electrons to molecular structure and bonding in HBrO₂.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Page loading... [guidechem.com]

- 5. brainly.com [brainly.com]

- 6. Page loading... [guidechem.com]

- 7. gauthmath.com [gauthmath.com]

- 8. researchgate.net [researchgate.net]

- 9. Activation energy for the disproportionation of HBrO2 and estimated heats of formation of HBrO2 and BrO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Sciencemadness Wiki [sciencemadness.org]

- 11. researchgate.net [researchgate.net]

Unveiling the Conformational Landscape of Bromous Acid: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide delves into the existence and characterization of bromous acid (HBrO₂) conformers, providing a comprehensive resource for researchers, scientists, and professionals in drug development. Utilizing high-level computational chemistry and referencing experimental data, this document elucidates the structural nuances of this reactive halogen oxoacid.

Introduction

This compound (HBrO₂), a key intermediate in the celebrated Belousov–Zhabotinsky oscillating reaction, is an unstable and highly reactive molecule. Its transient nature makes experimental characterization challenging. Consequently, computational chemistry has become an indispensable tool for understanding its intrinsic properties, including its conformational landscape. This guide summarizes the current scientific understanding of HBrO₂ isomers and conformers, focusing on the work of de Souza and Brown, who have performed extensive computational analyses on the subject.[1]

Isomers of this compound (HBrO₂)

Computational studies have identified three primary isomers of this compound: HOOBr, HOBrO, and HBr(O)O.[1][2] Through sophisticated ab initio calculations, the relative stabilities and geometric parameters of these isomers have been determined, providing crucial insights into their potential for existence and interconversion.

Computational Methodology

The primary computational method employed for the characterization of HBrO₂ isomers is the Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] level of theory.[1][2][3] This high-accuracy quantum chemical method is essential for obtaining reliable energetic and geometric information for small, challenging molecules.

-

Geometry Optimization and Vibrational Frequencies: Optimized geometries and harmonic vibrational frequencies were determined using the CCSD(T) method. For hydrogen and oxygen atoms, the augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) basis set was used. For the bromine atom, the aug-cc-pVTZ-PP basis set with a relativistic pseudopotential was employed to account for relativistic effects.[1][2][3]

-

Energetics: To obtain highly accurate relative energies, the energies were extrapolated to the complete basis set (CBS) limit.[1] This procedure minimizes the errors associated with using a finite basis set.

Quantitative Data on HBrO₂ Isomers

The following tables summarize the key quantitative data obtained from the CCSD(T) calculations for the three principal isomers of this compound.

Table 1: Relative Energies of HBrO₂ Isomers

| Isomer | Relative Energy (kcal/mol) |

| HOOBr | 0.00 |

| HOBrO | 4.65 |

| HBr(O)O | 35.26 |

Data sourced from de Souza and Brown (2016). Note: The original paper should be consulted for the full energetic data including zero-point vibrational energy corrections.

Table 2: Optimized Geometries of HBrO₂ Isomers at the CCSD(T) Level of Theory

| Isomer | Parameter | Value |

| HOOBr | r(H-O) | 0.966 Å |

| r(O-O) | 1.445 Å | |

| r(O-Br) | 1.911 Å | |

| a(H-O-O) | 100.4° | |

| a(O-O-Br) | 108.9° | |

| d(H-O-O-Br) | 90.1° | |

| HOBrO | r(H-O) | 0.965 Å |

| r(O-Br) | 1.832 Å | |

| r(Br-O') | 1.651 Å | |

| a(H-O-Br) | 107.5° | |

| a(O-Br-O') | 111.4° | |

| d(H-O-Br-O') | 80.3° | |

| HBr(O)O | r(H-Br) | 1.436 Å |

| r(Br-O) | 1.815 Å | |

| r(Br-O') | 1.815 Å | |

| a(H-Br-O) | 94.6° | |

| a(O-Br-O') | 105.7° | |

| d(H-Br-O-O') | 116.3° |

Data sourced from the optimized structures presented by de Souza and Brown (2016). Bond lengths (r) are in angstroms (Å), bond angles (a) are in degrees (°), and dihedral angles (d) are in degrees (°). O' denotes the terminal oxygen atom.

Experimental Investigation: Matrix Isolation Spectroscopy

Direct experimental observation of HBrO₂ conformers is hampered by the molecule's instability. Matrix isolation spectroscopy is a powerful technique to trap and study reactive species like this compound.

General Experimental Protocol

-

Precursor Preparation: A suitable precursor, such as a mixture of HBr and O₂, is prepared in the gas phase.

-

Matrix Deposition: The precursor gas is co-deposited with a large excess of an inert gas (e.g., neon or argon) onto a cryogenic window (typically at temperatures below 20 K). This rapid freezing traps the precursor molecules in an inert solid matrix, preventing their aggregation and reaction.

-

In Situ Generation: The precursor molecules are subjected to photolysis (e.g., using a UV laser) within the matrix. The light provides the energy to break bonds and initiate chemical reactions, leading to the formation of HBrO₂ isomers.

-

Spectroscopic Characterization: The species trapped in the matrix are then characterized using spectroscopic techniques, primarily Fourier-transform infrared (FTIR) spectroscopy. The vibrational frequencies of the newly formed molecules are measured.

-

Comparison with Theory: The experimentally observed vibrational spectra are compared with the harmonic vibrational frequencies calculated for the different HBrO₂ isomers. This comparison allows for the identification and confirmation of the specific isomers formed in the experiment.

Research Workflow for Investigating HBrO₂ Conformers

The following diagram illustrates the synergistic relationship between computational and experimental approaches in the study of this compound conformers.

Conclusion